Naphtho[2,1-D][1,3]oxazol-2-amine
Description
Naphtho[2,1-d][1,3]oxazol-2-amine is a polycyclic heterocyclic compound featuring a fused naphthalene-oxazole system. Notably, its derivative 5-methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) has been identified as a potent and selective activator of the KCa3.1 calcium-activated potassium channel, demonstrating 40-fold selectivity over KCa2.3 channels . The compound’s synthesis often involves coupling naphthols with amines using TEMPO as an oxygen source, enabling efficient construction of the oxazole ring .
Properties
IUPAC Name |
benzo[g][1,3]benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIUYAJFFXBLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of β-Lapachone with Thiourea in Basic Media
A novel method for synthesizing 2-amino-naphthoxazoles involves the condensation of β-lapachone with thiourea under basic conditions . The reaction proceeds via nucleophilic attack of deprotonated thiourea on the carbonyl groups of β-lapachone, followed by cyclodesulfurization. Key steps include:
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Reaction Conditions : β-Lapachone (1 eq), thiourea (1 eq), NaOH (2 eq), ethanol/water (3:1), reflux for 4–6 hours.
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Yield : 74% for the major isomer (6,6-dimethyl-5,6-dihydro-4H-benzo chromeno[6,5-d] oxazol-2-amine).
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Mechanistic Insight : Deprotonation of thiourea enhances nucleophilicity, favoring attack at the C(6) carbonyl of β-lapachone. DFT calculations corroborate the regioselectivity due to lower energy intermediates for the major product .
Advantages :
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Utilizes readily available starting materials.
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Base-mediated conditions avoid toxic catalysts.
Limitations :
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Competing isomer formation (e.g., 5,6-dihydro-4H-benzo[7, chromeno[5,6-d] oxazol-2-amine in 4% yield).
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Requires chromatographic separation for purity.
Electrochemical Cyclodesulfurization of 3-Amino-2-Naphthol
Electrochemical synthesis offers an environmentally friendly route to naphthoxazole amines . This method employs 3-amino-2-naphthol and aryl isothiocyanates in a tandem cyclization reaction:
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Optimized Conditions :
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Substrate: 3-Amino-2-naphthol (1 eq), aryl isothiocyanate (1 eq).
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Electrolyte: KI (0.5 M) in DMSO.
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Electrodes: Graphite anode, platinum cathode.
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Current: 20 mA, 2–4 hours.
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Key Observations :
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Solvent choice critically impacts yield (DMSO > MeCN > DMF).
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Iodine generated in situ facilitates thiourea intermediate cyclization.
Advantages :
Limitations :
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Limited solubility of anthracene-derived substrates reduces yields (e.g., tetracyclic anthroxazoles: 45–52%).
Ag(I)-Mediated Cascade Oxazole-Benzannulation
Silver(I) catalysis enables the construction of naphtho[2,3-d]oxazoles from ortho-alkynylamidoarylketones :
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Procedure :
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Substrate: ortho-Alkynylamidoarylketone (1 eq).
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Catalyst: AgOTf (10 mol%).
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Solvent: DCE, 80°C, 12 hours.
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Mechanism :
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Ag(I) activates the alkyne for cyclization.
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Benzannulation forms the naphthalene core.
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Oxazole ring closure via intramolecular nucleophilic attack.
Advantages :
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Broad substrate scope (27 examples).
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Compatible with electron-withdrawing and donating groups.
Limitations :
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Requires pre-functionalized alkynyl substrates.
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High catalyst loading increases cost.
Condensation with Thiourea Derivatives Under Reflux
A traditional approach involves refluxing 1-amino-2-naphthol hydrochloride with thiourea derivatives (STBs) :
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Protocol :
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1-Amino-2-naphthol hydrochloride (1.3 mmol), STB (1.3 mmol).
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Solvent: Methanol (7 mL), reflux for 3.5–4 hours.
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Workup: Recrystallization from MeOH/H₂O (3:1).
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Characterization Data :
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¹H NMR (DMSO-d₆) : δ 11.45 (s, 1H, C₃-OH), 10.67 (s, 1H, C₁-OH), 8.85–7.91 (m, aromatic protons) .
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Melting Point : 166–168°C.
Advantages :
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Simple setup with minimal equipment.
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High reproducibility.
Limitations :
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Limited functional group tolerance.
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Prolonged reflux degrades heat-sensitive substrates.
PCl₃-Mediated Cyclization of Carboxylic Acid Derivatives
An early method utilizes PCl₃ to cyclize 3-hydroxynaphthalene-2-carboxylic acid with 2-aminophenol :
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Steps :
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Coupling: 3-Hydroxynaphthalene-2-carboxylic acid + 2-aminophenol → Intermediate amide.
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Cyclization: PCl₃ in chlorobenzene, 130–135°C, 6 hours.
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Applications :
Advantages :
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Produces fused benzoxazole-naphthoxazole systems.
Limitations :
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Harsh conditions (high temperature, corrosive PCl₃).
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Low atom economy.
Comparative Analysis of Methods
| Method | Yield Range | Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| β-Lapachone condensation | 74% | Basic, reflux | High regioselectivity | Isomer separation required |
| Electrochemical | 45–87% | KI/DMSO, 20 mA | Green chemistry, scalable | Specialized equipment |
| Ag(I) catalysis | 60–78% | AgOTf, DCE, 80°C | Broad substrate scope | Costly catalyst |
| Thiourea reflux | 71–74% | MeOH reflux | Simple setup | Limited functional tolerance |
| PCl₃ cyclization | 65–70% | PCl₃, 130°C | Synthesizes fused systems | Harsh conditions |
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-D][1,3]oxazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: TEMPO is commonly used as an oxidizing agent.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoxazole-related bioactive molecules and polyaryloxazole-related derivatives .
Scientific Research Applications
Naphtho[2,1-D][1,3]oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: The compound is used in the development of advanced materials, such as naphthoxazole-doped materials.
Mechanism of Action
The mechanism of action of naphtho[2,1-D][1,3]oxazol-2-amine involves its interaction with specific molecular targets. The compound’s bioactivity is often attributed to its ability to form stable complexes with biological macromolecules, thereby modulating their function. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Naphtho[1,2-d]thiazol-2-ylamine (SKA-31)
- Structural Difference : Replaces the oxazole oxygen with sulfur, forming a thiazole ring.
- Biological Activity : SKA-31 activates both KCa3.1 and KCa2.3 channels with similar potency, unlike SKA-121, which shows marked selectivity for KCa3.1 .
- Synthesis : Typically involves multi-step reactions starting from naphthylamines and thioamide precursors, contrasting with the TEMPO-mediated oxazole synthesis .
Table 1: Key Properties of SKA-121 vs. SKA-31
Selenium-Containing Analogs (Naphthoselenazoles)
Thiophene-Fused Derivatives
- Example : 2-(Thiophen-2-yl)naphtho[2,1-d][1,3]thiazole.
- Reactivity : Electrophilic substitutions (e.g., nitration, bromination) occur exclusively at position 5 of the thiophene ring due to its electron-rich nature .
- Applications : Useful in materials science for constructing conjugated systems with tailored optoelectronic properties.
Dihydro Derivatives (4,5-Dihydronaphthothiazoles)
- Structural Feature : Partial saturation of the naphthalene ring, reducing planarity.
- Example : 4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine.
- Molecular Weight : 202.28 g/mol (vs. 198.22 g/mol for SKA-121) .
- Biological Implications : Reduced aromaticity may decrease membrane permeability but improve metabolic stability.
Naphtho[1,2-e][1,3]oxazines
- Structural Difference : Incorporates a six-membered oxazine ring instead of a five-membered oxazole.
- Synthesis : Generated via cyclization of hydrazones with triphosgene or pseudo-four-component reactions using β-naphthol, aldehydes, and urea .
- Applications : Explored as intermediates in antioxidant and antibacterial agents .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Naphtho[2,1-D][1,3]oxazol-2-amine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via Mannich reactions or condensation reactions . For example, condensation of naphthol derivatives with aldehydes and urea under solvent-free conditions yields high-purity products . Microwave-assisted synthesis can reduce reaction times and improve yields . Purity is optimized using column chromatography and confirmed via HPLC (>95% purity) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR (1H/13C) : Confirms proton and carbon environments, with aromatic protons appearing at δ 7.0–8.5 ppm and amine protons at δ 5.5–6.5 ppm .
- FT-IR : Identifies key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight (e.g., m/z ~232 for C₁₂H₉N₂O) .
Q. How can reaction conditions be optimized for scalable synthesis?
- Methodology : Use factorial design experiments to test variables like temperature, catalyst loading, and solvent ratios. For instance, microwave irradiation at 120°C for 30 minutes improves yield by 20% compared to conventional heating .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
- Methodology : Quantum chemical calculations (e.g., DFT) model reaction pathways, while molecular docking predicts bioactivity. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites . Pair computational results with experimental validation (e.g., substituent effects on ring-opening reactions) .
Q. How can contradictory data on reaction yields between synthetic methods be resolved?
- Methodology : Perform systematic reproducibility studies with controlled variables (e.g., reagent purity, moisture levels). For instance, discrepancies in Mannich reaction yields (60–85%) may arise from paraformaldehyde quality . Use design of experiments (DoE) to isolate critical factors .
Q. What advanced techniques evaluate the compound’s potential in medicinal chemistry?
- Methodology :
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays or anticancer activity via MTT assays. Compare results to structurally similar oxadiazoles (e.g., IC₅₀ values for cancer cell lines) .
- ADMET profiling : Use computational tools (e.g., SwissADME) to predict bioavailability and toxicity .
Q. How do electronic properties influence the compound’s applicability in materials science?
- Methodology : Measure photoluminescence quantum yield and HOMO-LUMO gaps via UV-Vis/fluorescence spectroscopy. For example, substituents like methoxy groups red-shift emission spectra, making the compound suitable for OLEDs .
Data Analysis and Comparative Studies
Q. What statistical methods are recommended for analyzing pharmacological data across derivatives?
- Methodology : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity. For example, electron-withdrawing groups enhance antibacterial potency in oxazole derivatives .
Q. How does this compound compare to analogous oxadiazoles in stability studies?
- Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Oxazole derivatives generally show higher thermal stability than oxadiazoles due to aromatic ring rigidity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
